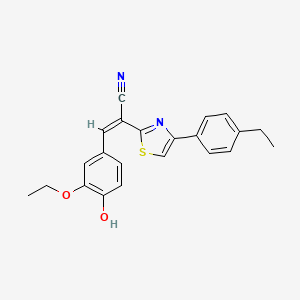

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-3-15-5-8-17(9-6-15)19-14-27-22(24-19)18(13-23)11-16-7-10-20(25)21(12-16)26-4-2/h5-12,14,25H,3-4H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFIMXMHCWJPIF-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OCC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OCC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound features an acrylonitrile moiety linked to a thiazole ring and an ethoxy-substituted phenolic group. The structural formula can be represented as follows:

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Cell Proliferation : Studies have shown that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens, suggesting that the compound may also possess similar effects. The mechanisms may involve disruption of bacterial cell walls and interference with metabolic pathways .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of related acrylonitrile compounds on different cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 7f | A549 | 193.93 | Apoptosis induction |

| 7a | HT-29 | 208.58 | Cell cycle arrest |

| 7b | H460 | 238.14 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A study on thiazole derivatives found:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.22 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli.

This suggests that this compound could be effective in treating infections caused by resistant strains .

Case Studies

- Study on Apoptotic Mechanisms : A study involving a related compound demonstrated that it induced apoptosis in human cancer cell lines through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- Antimicrobial Efficacy : In vitro tests showed that a series of thiazole derivatives, including those structurally similar to our compound, displayed significant antibacterial activity with low cytotoxicity in mammalian cells, indicating their potential as safe therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and reaction conditions for preparing (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation via α-haloketone and thiourea condensation, followed by acrylonitrile coupling. Key steps require precise temperature control (e.g., 60–80°C), inert atmospheres (N₂/Ar), and solvents like DMF or acetonitrile. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Reaction progress is monitored via TLC and HPLC to ensure >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and stereochemistry (Z-configuration). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection. X-ray crystallography may resolve 3D conformation if suitable crystals are obtained .

Q. What are the solubility and stability profiles under standard laboratory conditions?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Stability tests under varying pH (4–9) and temperatures (4°C, 25°C) show degradation <5% over 72 hours in dark, anhydrous conditions. Use amber vials and desiccants for long-term storage .

Advanced Research Questions

Q. How does the Z-configuration influence biological activity compared to E-isomers?

- Methodological Answer : Stereochemistry impacts binding affinity due to spatial alignment of the ethoxy-hydroxyphenyl and thiazole groups. Comparative assays (e.g., enzyme inhibition or cellular uptake studies) using both isomers are recommended. Molecular docking simulations (AutoDock Vina) can predict binding modes to targets like kinase enzymes, highlighting steric clashes or hydrogen-bonding differences .

Q. What structure-activity relationship (SAR) insights exist for substituent modifications on the phenyl and thiazole rings?

- Methodological Answer : Systematic substitution (e.g., replacing 4-ethylphenyl with 4-chlorophenyl or 3,4-dimethylphenyl) reveals electronic and steric effects on bioactivity. For example, electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving kinase inhibition. Use Hammett constants and comparative IC₅₀ values in enzyme assays to quantify SAR trends .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) and replicate experiments across multiple labs. Meta-analyses of published IC₅₀ values and molecular dynamics simulations (GROMACS) can identify confounding factors like solvent effects .

Q. What computational models predict interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites. Molecular docking (Schrödinger Suite) and Molecular Dynamics (MD) simulations (NAMD) model binding stability over 100 ns trajectories. Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) .

Q. What are the metabolic pathways and degradation products in biological systems?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Cytochrome P450 isoforms (e.g., CYP3A4) likely mediate oxidation at the ethylphenyl or ethoxy groups. Identify hydrolytic degradation products (e.g., carboxylic acids) under accelerated stability testing (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.